molecular formula C14H10Cl2O2 B7962577 Methyl 2-chloro-4-(2-chlorophenyl)benzoate

Methyl 2-chloro-4-(2-chlorophenyl)benzoate

Cat. No.: B7962577
M. Wt: 281.1 g/mol
InChI Key: JJKYJKYLKMAJHV-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(2-chlorophenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two chlorine atoms attached to the benzene ring, making it a chlorinated aromatic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(2-chlorophenyl)benzoate typically involves the esterification of 2-chloro-4-(2-chlorophenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(2-chlorophenyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be employed.

Major Products

    Substitution: Depending on the substituent introduced, various substituted benzoates can be formed.

    Reduction: The primary product is the corresponding alcohol.

    Hydrolysis: The products are 2-chloro-4-(2-chlorophenyl)benzoic acid and methanol.

Scientific Research Applications

Methyl 2-chloro-4-(2-chlorophenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(2-chlorophenyl)benzoate involves its interaction with specific molecular targets. The chlorine atoms and ester group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chlorobenzoate: Lacks the additional chlorine atom on the phenyl ring.

    Methyl 4-chlorobenzoate: Chlorine atom is positioned differently on the benzene ring.

    Methyl 2,4-dichlorobenzoate: Contains two chlorine atoms but in different positions.

Uniqueness

Methyl 2-chloro-4-(2-chlorophenyl)benzoate is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and interactions. This unique structure can lead to distinct properties and applications compared to other chlorinated benzoates.

Properties

IUPAC Name

methyl 2-chloro-4-(2-chlorophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-18-14(17)11-7-6-9(8-13(11)16)10-4-2-3-5-12(10)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKYJKYLKMAJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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